

# A Comparative Guide to the Reactivity of Tribromide Anion with Organic Substrates

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## Compound of Interest

Compound Name: Tribromide anion

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The **tribromide anion** ( $\text{Br}_3^-$ ), a readily available and safer alternative to molecular bromine, serves as a versatile brominating agent for a wide range of organic substrates. Its reactivity, however, varies significantly depending on the nature of the substrate. This guide provides an objective comparison of the reactivity of the **tribromide anion** with alkenes, alkynes, phenols, and carbonyl compounds, supported by experimental data and detailed protocols.

## Relative Reactivity at a Glance

The reactivity of the **tribromide anion** towards different organic substrates generally follows the order:

Phenols (as phenoxides) > Alkenes > Alkynes > Carbonyl Compounds (enol/enolate form)

This trend is influenced by factors such as the electron density of the substrate, the stability of the reaction intermediates, and the reaction conditions.

## Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for the reaction of tribromide and related bromine species with various substrates.

Table 1: Reaction of Bromine Species with Phenols

Phenolic Compound	Reacting Bromine Species	Second-Order Rate Constant ( $k_2$ ) [ $M^{-1}s^{-1}$ ]	Conditions
Phenoxide ion	HOBr	$\sim 2 \times 10^8$	pH $\approx$ 7-8
4-Methylphenoxide ion	HOBr	$2.1 (\pm 0.5) \times 10^8$	pH > 10
3-Methoxyphenoxide ion	HOBr	$6.5 \times 10^8$	pH 5-11
3-Chlorophenoxide ion	HOBr	$7.9 \times 10^6$	pH 5-11
2,4,6-Trichlorophenoxide ion	HOBr	$1.4 (\pm 0.1) \times 10^3$	pH > 10

Note: In aqueous solutions, the tribromide ion is in equilibrium with molecular bromine ( $Br_2$ ) and hypobromous acid (HOBr). The reaction with phenoxide ions is predominantly governed by the reactivity of HOBr.

Table 2: Comparative Reactivity of Alkenes and Alkynes

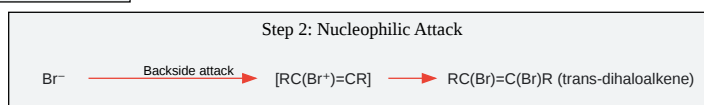
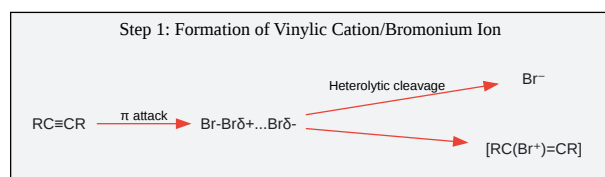
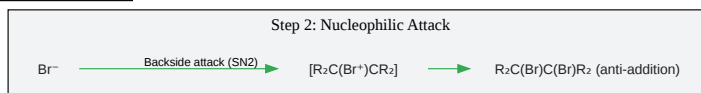
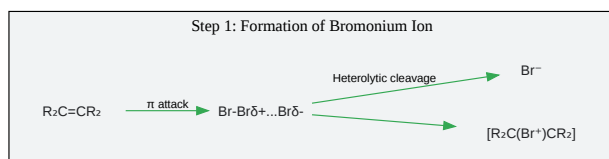
Substrate Type	General Observation	Rate Comparison
Alkenes	Rapid electrophilic addition	Faster
Alkynes	Slower electrophilic addition	100 to 1000 times slower than alkenes

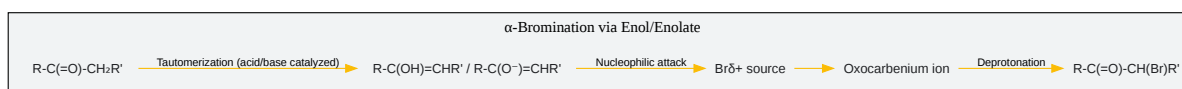
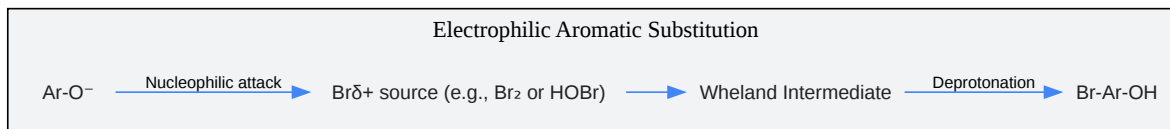
Table 3:  $\alpha$ -Bromination of Carbonyl Compounds with Organic Ammonium Tribromides

Carbonyl Substrate	Tribromide Reagent	Solvent	Time	Yield (%)
Acetophenone	Tetrabutylammonium tribromide (TBATB)	Dichloromethane	30 min	95
4-Methylacetophenone	TBATB	Dichloromethane	30 min	92
4-Nitroacetophenone	TBATB	Dichloromethane	60 min	85
2-Acetylnaphthalene	Phenyltrimethylammonium tribromide	Tetrahydrofuran	-	80
3-Acetylcoumarin	Tetrabutylammonium tribromide	Ethanol	1 h	92

## Reaction Mechanisms and Workflows

The following diagrams illustrate the generally accepted mechanisms for the reaction of the **tribromide anion** (as a source of electrophilic bromine) with different substrates.





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- To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Tribromide Anion with Organic Substrates]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12815257#comparative-reactivity-of-tribromide-anion-with-different-substrates\]](https://www.benchchem.com/product/b12815257#comparative-reactivity-of-tribromide-anion-with-different-substrates)

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